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Compound of Interest

Compound Name:
5-(Chloromethyl)-6-

methylbenzo[d][1,3]dioxole

Cat. No.: B049340 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for the compound 5-(Chloromethyl)-6-methylbenzo[d]dioxole. Due to the limited availability of

direct experimental spectra for this specific molecule, this document focuses on a detailed

prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) characteristics. These predictions are derived from the analysis of closely related

benzodioxole derivatives and fundamental principles of spectroscopic analysis. This guide is

intended to serve as a robust framework for the identification, characterization, and quality

control of 5-(Chloromethyl)-6-methylbenzo[d]dioxole in a research and development setting.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-(Chloromethyl)-6-

methylbenzo[d]dioxole. These predictions are based on the known spectral properties of

analogous structures containing the benzodioxole core, chloromethyl, and methyl functional

groups.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.8 - 7.0 s 1H Ar-H

~6.7 - 6.9 s 1H Ar-H

~5.9 - 6.1 s 2H O-CH₂-O

~4.5 - 4.7 s 2H Ar-CH₂-Cl

~2.2 - 2.4 s 3H Ar-CH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~148 C-O (Ar)

~147 C-O (Ar)

~130 C-CH₃ (Ar)

~128 C-CH₂Cl (Ar)

~122 CH (Ar)

~109 CH (Ar)

~101 O-CH₂-O

~46 Ar-CH₂-Cl

~16 Ar-CH₃

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium C-H stretch (aromatic)

~2950 - 2850 Medium
C-H stretch (aliphatic - CH₃,

CH₂)

~1600, ~1480 Medium-Strong C=C stretch (aromatic ring)

~1250, ~1040 Strong C-O-C stretch (dioxole ring)

~700 - 600 Strong C-Cl stretch

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

184/186 High
[M]⁺ (Molecular ion peak, with

³⁵Cl/³⁷Cl isotope pattern)

149 High [M - Cl]⁺

135 Medium [M - CH₂Cl]⁺

121 Medium [M - Cl - CO]⁺

91 Medium [C₇H₇]⁺ (Tropylium ion)

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).
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Sample Preparation:

Weigh approximately 5-10 mg of the solid sample of 5-(Chloromethyl)-6-

methylbenzo[d]dioxole.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Insert the sample into the NMR probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Acquisition:

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

Acquire a larger number of scans compared to ¹H NMR to achieve a good signal-to-noise

ratio.
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Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at

77.16 ppm.
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Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):

Place a small amount (approx. 1-2 mg) of the solid sample in a clean vial.

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid

completely.[1]

Using a pipette, carefully drop the solution onto the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).[1]

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the

plate.[1]

Data Acquisition:

Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.
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Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled

with a gas chromatograph (GC-MS).
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Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent

such as dichloromethane or methanol.

Data Acquisition (GC-MS):

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

The sample is vaporized and separated on a capillary column.

The separated components elute from the GC and enter the EI source of the mass

spectrometer.

In the EI source, molecules are bombarded with a beam of high-energy electrons (typically

70 eV), causing ionization and fragmentation.[2][3]

The resulting ions are accelerated and separated by the mass analyzer based on their mass-

to-charge (m/z) ratio.

A mass spectrum is generated by plotting the relative abundance of ions as a function of

their m/z ratio.
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Caption: Workflow for GC-MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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